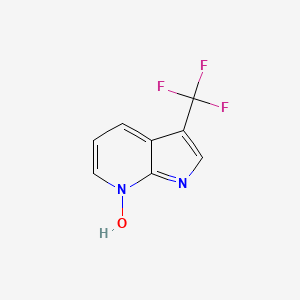

3-(Trifluoromethyl)-7-azaindole-7-oxide

説明

3-(Trifluoromethyl)-7-azaindole-7-oxide is a useful research compound. Its molecular formula is C8H5F3N2O and its molecular weight is 202.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known that indole derivatives, which include 3-(trifluoromethyl)-7-azaindole-7-oxide, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact with their targets and induce changes that result in their various biological activities .

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biological activities . These activities suggest that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that the lipophilicity of drug-like molecules, which would include this compound, can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . These properties can significantly impact the bioavailability of the compound.

Result of Action

It is known that indole derivatives possess various biological activities . These activities suggest that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that the stability of fluorinated drugs, which would include this compound, is influenced by the strength of the carbon-fluorine bond . This bond conveys stability to fluorinated drugs, making them likely to be recalcitrant in the environment or partially metabolized to a more toxic metabolite .

生物活性

Overview

3-(Trifluoromethyl)-7-azaindole-7-oxide is a compound belonging to the azaindole family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The azaindole core is known for its versatility in chemical reactivity, allowing it to participate in various biochemical pathways.

| Structural Feature | Description |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity; affects biological interactions |

| Azaindole Core | Versatile structure; involved in multiple biological activities |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

The mechanisms underlying the biological activity of this compound are not fully elucidated. However, several hypotheses can be drawn based on related compounds:

- Hydrogen Bonding : The azaindole structure allows for hydrogen bonding with target proteins or enzymes, which may alter their conformational states and functions.

- Electrophilic Interactions : The trifluoromethyl group may participate in electrophilic interactions, enhancing the compound's reactivity towards nucleophiles in biological systems.

Case Studies and Research Findings

Recent studies have focused on optimizing derivatives of azaindoles for specific biological activities:

Lead Optimization Study

A study highlighted the optimization of 3,5-disubstituted-7-azaindoles as growth inhibitors for Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The research identified structure-activity relationships (SAR) critical for enhancing potency against this parasite. Key findings included:

| Compound | pEC50 Against T. brucei | Notable Modifications |

|---|---|---|

| NEU-1207 | > 7.0 | Maintained hydrogen bond donor/acceptor pair |

| NEU-1208 | > 7.0 | Similar to NEU-1207 with slight modifications |

| NEU-1209 | < 6.5 | Longer aliphatic chain reduced activity |

This study underscores the importance of specific substituents on the azaindole core in determining biological efficacy .

科学的研究の応用

Medicinal Chemistry and Drug Development

Anticancer Activity

One of the most prominent applications of 3-(trifluoromethyl)-7-azaindole-7-oxide is its role as an anticancer agent. Azaindole derivatives have shown significant promise in inhibiting specific kinases involved in tumor growth. For instance, studies have demonstrated that certain azaindoles can inhibit PIM1 kinase, which is crucial in cancer cell proliferation. The compound's trifluoromethyl group enhances its metabolic stability and bioactivity, making it a candidate for further development as an anticancer drug .

Table 1: Kinase Inhibition Potency of Azaindole Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | PIM1 | 2 |

| 7-Azaindole Derivative A | FLT3 | 47 |

| 7-Azaindole Derivative B | GSK3β | 9 |

Antimicrobial Properties

Research has indicated that azaindoles exhibit antimicrobial activity against various pathogens. For example, compounds derived from 7-azaindoles have shown effectiveness against Pseudomonas aeruginosa and Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) as low as 3.9 μg/ml . This suggests that this compound could be explored for its potential use in treating infections caused by resistant strains.

Inhibition of Kinases

The azaindole framework is increasingly recognized for its ability to inhibit several key kinases involved in various signaling pathways. The structural modifications provided by the trifluoromethyl group can enhance selectivity and potency against specific kinases:

- ROCK Inhibitors : Compounds based on the azaindole structure have been developed as Rho-associated protein kinase (ROCK) inhibitors, which are implicated in cardiovascular diseases and cancer progression. The trifluoromethyl substitution improves the pharmacokinetic profile of these inhibitors, making them suitable for therapeutic applications .

- mTOR Kinase Inhibitors : The incorporation of the azaindole moiety has been shown to increase the activity of mTOR inhibitors, which are critical in cancer therapy due to their role in cell growth and metabolism .

Synthetic Applications

The synthesis of this compound has been achieved through various methodologies that enhance yield and efficiency. For example, a method involving trifluoroacetic acid (TFA) has been utilized to synthesize substituted azaindoles effectively. This synthetic versatility allows for the generation of a library of compounds that can be screened for biological activity .

Case Study 1: BAY-405

BAY-405 is an azaindole-based MAP4K1 inhibitor that has shown promise in enhancing T-cell immunity against tumors. It overcomes suppressive effects from tumor microenvironments, demonstrating significant antitumor effects in preclinical models . This case illustrates the potential of azaindoles in immunotherapy.

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various azaindoles, researchers found that compounds similar to this compound exhibited potent activity against resistant bacterial strains, highlighting their potential utility in developing new antibiotics .

特性

IUPAC Name |

7-hydroxy-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)6-4-12-7-5(6)2-1-3-13(7)14/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXFBBAFIMCMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=C(C2=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。